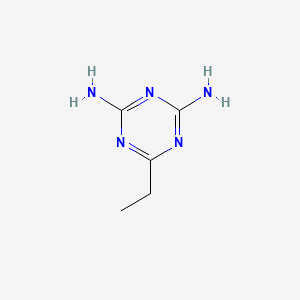
4-ss-HYDROXYCHOLESTEROL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ss-Hydroxycholesterol is a type of oxysterol, which is a cholesterol derivative formed through the enzymatic oxidation of cholesterol. This compound is known for its role as a biomarker for cytochrome P450 3A4 (CYP3A4) activity and has been studied for its involvement in various biological processes, including lipid metabolism and immune response .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-ss-Hydroxycholesterol typically involves the enzymatic oxidation of cholesterol using cytochrome P450 enzymes. One common method includes the use of CYP3A4 to hydroxylate cholesterol at the 4-position, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound can be achieved through biotechnological processes involving the cultivation of microorganisms or cell lines that express the necessary cytochrome P450 enzymes. These processes are optimized for large-scale production by controlling factors such as temperature, pH, and nutrient supply .
Análisis De Reacciones Químicas
Types of Reactions
4-ss-Hydroxycholesterol undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of other oxysterols.
Reduction: Reduction reactions can convert this compound back to cholesterol or other intermediates.
Substitution: Substitution reactions can occur at the hydroxyl group, leading to the formation of different derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various oxysterols, which have distinct biological activities and can serve as signaling molecules in different pathways .
Aplicaciones Científicas De Investigación
4-ss-Hydroxycholesterol has a wide range of applications in scientific research:
Chemistry: Used as a standard for studying the metabolism of cholesterol and its derivatives.
Biology: Serves as a biomarker for CYP3A4 activity, helping to understand the enzyme’s role in drug metabolism.
Medicine: Investigated for its potential role in regulating cholesterol levels and its involvement in diseases such as atherosclerosis.
Industry: Utilized in the development of diagnostic assays and as a reference compound in analytical chemistry
Mecanismo De Acción
4-ss-Hydroxycholesterol exerts its effects primarily through its interaction with liver X receptors (LXRs), which are major regulators of lipid metabolism. By binding to LXRs, it influences the expression of genes involved in cholesterol transport and homeostasis. Additionally, it can modulate the activity of other nuclear receptors and signaling pathways, contributing to its diverse biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 24-Hydroxycholesterol
- 25-Hydroxycholesterol
- 27-Hydroxycholesterol
- 7α-Hydroxycholesterol
- 7β-Hydroxycholesterol
Uniqueness
4-ss-Hydroxycholesterol is unique in its specific interaction with LXRs and its role as a biomarker for CYP3A4 activity. Unlike other oxysterols, it has a distinct hydroxylation pattern that confers specific biological activities and regulatory functions .
Propiedades
Fórmula molecular |
C27H46O2 |
|---|---|
Peso molecular |
402.7 g/mol |
Nombre IUPAC |
(3S,4R,10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,4-diol |
InChI |
InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)20-11-12-21-19-9-10-23-25(29)24(28)14-16-27(23,5)22(19)13-15-26(20,21)4/h10,17-22,24-25,28-29H,6-9,11-16H2,1-5H3/t18-,19?,20-,21?,22?,24+,25-,26-,27-/m1/s1 |
Clave InChI |
CZDKQKOAHAICSF-RJWVQXRLSA-N |
SMILES isomérico |
C[C@H](CCCC(C)C)[C@H]1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CC[C@@H]([C@@H]4O)O)C)C |
SMILES canónico |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4O)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tricyclo[10.4.0.03,8]hexadeca-1(16),3,5,7,12,14-hexaen-2-one](/img/structure/B14758413.png)
![5-O-tert-butyl 2-O-ethyl 2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-2,5-dicarboxylate](/img/structure/B14758421.png)
![4'-Isopropoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B14758422.png)

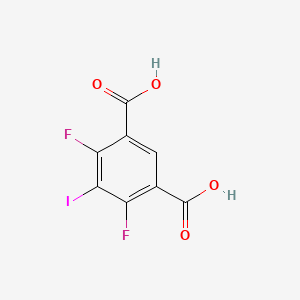
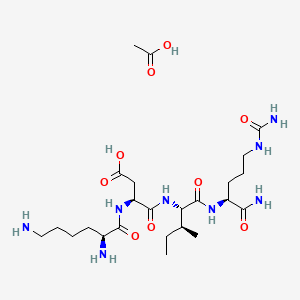
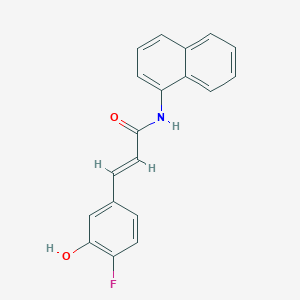
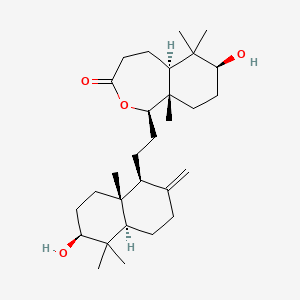

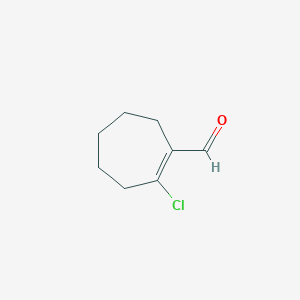
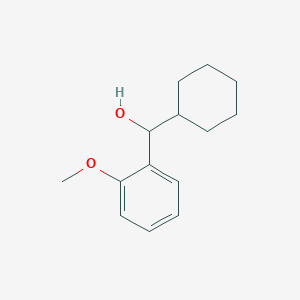
![2-{4-[(2R)-2-hydroxy-3-(4-methylpiperazin-1-yl)propoxy]-3,5-dimethylphenyl}-5,7-dimethoxy-4H-1-benzopyran-4-one](/img/structure/B14758480.png)
